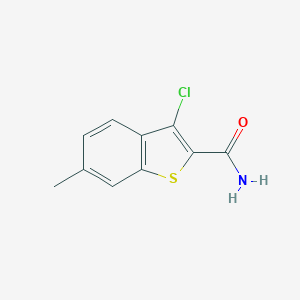

3-Chloro-6-methyl-1-benzothiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Chloro-6-methyl-1-benzothiophene-2-carboxamide is a chemical compound with the linear formula C10H8ClNOS . It is provided to early discovery researchers as part of a collection of rare and unique chemicals . It has a molecular weight of 225.7 .

Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C10H8ClNOS . Unfortunately, a detailed molecular structure analysis is not available.Aplicaciones Científicas De Investigación

Synthesis and Reactions

Researchers have developed methods for synthesizing various derivatives of 3-chloro-benzothiophene-2-carboxamide, exploring their reactions with different reagents. For instance, Ried, Oremek, and Guryn (1980) demonstrated the synthesis of new 3-chloro-N-[chloro(dialkylamino)methylene]benzo[b]thiophene-2-carboxamides, revealing the compound's versatility in forming new compounds through nucleophilic substitution reactions (Ried, Oremek, & Guryn, 1980). Similarly, Sedlák et al. (2008) investigated the reactions of 3-chlorobenzo[b]thiophene-2-carbonyl chloride with 2-alkyl-2-aminopropanamides to prepare a series of carboxamides, further expanding the chemical versatility of this scaffold (Sedlák, Drabina, Lánský, & Svoboda, 2008).

Material Science and Heterocyclic Chemistry

In material science, the modification of 3-chloro-benzothiophene-2-carboxamide derivatives has been explored for the development of new materials with potential applications in biomineralization and as organic semiconductors. Ueyama et al. (1998) synthesized carboxylate-containing polyamides from 2,6-di(amino)benzoic acid and various dichlorides, investigating their calcium complexes and potential in biomineralization (Ueyama, Hosoi, Yamada, Doi, Okamura, & Nakamura, 1998).

Biomedical Applications

The biomedical applications of benzothiophene derivatives have been a subject of interest, particularly in antimicrobial and antitubercular activity. Kolisnyk et al. (2015) synthesized and studied the antimicrobial activity of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides, indicating the potential of benzothiophene derivatives in combating microbial infections (Kolisnyk, Vlasov, Kovalenko, Osolodchenko, & Chernykh, 2015). Additionally, Rao and Subramaniam (2015) synthesized quinazolinone analogs substituted with benzothiophene, evaluating their antitubercular and antibacterial activities, further highlighting the therapeutic potential of these compounds (Rao & Subramaniam, 2015).

Safety and Hazards

Direcciones Futuras

Thiophene and its derivatives are a very important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . They are used to produce combinatorial libraries and carry out exhaustive efforts in the search of lead molecules . Therefore, it seems to be a requirement to collect recent information in order to understand the current status of the thiophene nucleus in medicinal chemistry research .

Propiedades

IUPAC Name |

3-chloro-6-methyl-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNOS/c1-5-2-3-6-7(4-5)14-9(8(6)11)10(12)13/h2-4H,1H3,(H2,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUIWQDQQDZQXOL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=C(S2)C(=O)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10358024 |

Source

|

| Record name | 3-chloro-6-methyl-1-benzothiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10358024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34586-87-3 |

Source

|

| Record name | 3-chloro-6-methyl-1-benzothiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10358024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-(3-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B443820.png)

![5-(2-furyl)-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B443826.png)

![5-(4-fluorophenyl)-N-(4-methoxybenzyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B443829.png)

![N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)heptanamide](/img/structure/B443830.png)

![Ethyl 2-({[3-chloro-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B443831.png)

![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B443834.png)

![4-Methyl-1-{[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}decahydroquinoline](/img/structure/B443835.png)

![N,N-dibenzyl-3-bromo-5-(thiophen-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B443836.png)

![3-chloro-5-(4-methylphenyl)-N-(1-phenylethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B443840.png)